molecular formula C21H22N2O4S B12988106 2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol

2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol

Cat. No.: B12988106
M. Wt: 398.5 g/mol
InChI Key: IWXFETMWYUKWGC-UHFFFAOYSA-N
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Description

2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can reversibly change color upon exposure to light

Preparation Methods

The synthesis of 2-(8’-(Hydroxymethyl)-3,3-dimethyl-6’-nitrospiro[indoline-2,2’-thiochromen]-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its photochromic properties. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, altering its chemical and physical properties. This transformation can affect molecular targets and pathways, making it useful in applications like drug delivery and molecular switches .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[8'-(hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indole-2,2'-thiochromene]-1-yl]ethanol

InChI

InChI=1S/C21H22N2O4S/c1-20(2)17-5-3-4-6-18(17)22(9-10-24)21(20)8-7-14-11-16(23(26)27)12-15(13-25)19(14)28-21/h3-8,11-12,24-25H,9-10,13H2,1-2H3

InChI Key

IWXFETMWYUKWGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(S3)C(=CC(=C4)[N+](=O)[O-])CO)CCO)C

Origin of Product

United States

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